5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

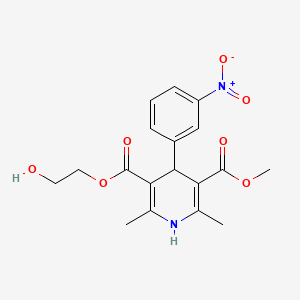

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by its 1,4-dihydropyridine core substituted with methyl, 3-nitrophenyl, and ester groups. The compound’s structure includes a 2-hydroxyethyl ester at position 5 and a methyl ester at position 3 (Figure 1). This substitution pattern distinguishes it from classical DHP calcium channel blockers like nifedipine, which typically feature simpler ester groups (e.g., methyl or ethyl). The 3-nitrophenyl group at position 4 is a common pharmacophore in DHP derivatives, contributing to calcium channel binding and vasodilatory activity .

Properties

CAS No. |

85677-95-8 |

|---|---|

Molecular Formula |

C18H20N2O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20N2O7/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-21/h4-6,9,16,19,21H,7-8H2,1-3H3 |

InChI Key |

OFTWHTCEEWIQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCO)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Role of Ester Functionalization in Bioactivity

The asymmetric esterification pattern in DHPs directly influences pharmacokinetic properties such as membrane permeability and metabolic stability. For instance, the 2-hydroxyethyl ester at the 5-position enhances hydrophilicity compared to conventional alkyl esters, potentially altering tissue distribution and elimination kinetics.

Hantzsch Synthesis of the Dimethyl Ester Intermediate

The foundational step in synthesizing the target compound involves the Hantzsch reaction, a classical method for constructing the 1,4-dihydropyridine ring.

Reaction Components and Conditions

The reaction employs 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia in a refluxing inert solvent such as ethanol or n-butanol. The aldehyde and two equivalents of methyl acetoacetate undergo cyclocondensation, yielding 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Compound A).

Table 1: Hantzsch Reaction Conditions and Yield

| Component | Quantity (Molar Ratio) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | 1.0 | n-Butanol | 120 | 85–90 |

| Methyl Acetoacetate | 2.2 | |||

| Ammonia (gas) | 3.0 |

The reaction proceeds via enamine formation, followed by cyclization, and is typically complete within 4–6 hours. The dimethyl ester (Compound A) is isolated via crystallization from acetone or ethyl acetate, yielding colorless crystals.

Regioselective Partial Hydrolysis to the Mono-Methyl Ester

The critical challenge lies in selectively hydrolyzing one methyl ester group to generate the mono-acid intermediate, which is subsequently esterified with 2-hydroxyethanol.

Alkaline Hydrolysis Protocol

Partial hydrolysis of Compound A is achieved using aqueous lithium hydroxide (LiOH·H₂O) or sodium hydroxide (NaOH) in methanol at 50–60°C. The reaction is monitored via thin-layer chromatography (TLC) to arrest hydrolysis at the mono-ester stage.

Reaction Scheme 1: Partial Hydrolysis

$$

\text{Compound A} \xrightarrow{\text{LiOH (1.1 eq), MeOH/H₂O}} \text{2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5-carboxylic acid} \, (\text{Compound B})

$$

The mono-acid (Compound B) is precipitated by acidification with dilute HCl, filtered, and washed with cold methanol to remove residual dimethyl ester. Yields typically range from 75–80%.

The introduction of the 2-hydroxyethyl ester at the 5-position requires activating the carboxylic acid group of Compound B for nucleophilic attack by 2-hydroxyethanol.

Carbodiimide-Mediated Coupling

A mixture of Compound B, 2-hydroxyethanol, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane facilitates esterification. The reaction proceeds at room temperature for 12–16 hours.

Reaction Scheme 2: Esterification

$$

\text{Compound B} + \text{HOCH₂CH₂OH} \xrightarrow{\text{DCC/DMAP, CH₂Cl₂}} \text{Target Compound}

$$

Purification and Isolation

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding the target compound as a yellow crystalline solid (mp: 129–132°C with decomposition).

Table 2: Esterification Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dichloromethane | 70 | 98.5 |

| Catalyst | DMAP (0.1 eq) | ||

| Reaction Time (h) | 16 |

Alternative Synthetic Routes and Modifications

Transesterification Approach

An alternative pathway involves transesterification of the 5-methyl ester in Compound A with 2-hydroxyethanol under acidic catalysis (e.g., p-toluenesulfonic acid). However, this method risks di-esterification and requires stringent stoichiometric control.

Stepwise Hantzsch Synthesis

Using methyl acetoacetate and 2-hydroxyethyl acetoacetate as distinct β-keto esters in the Hantzsch reaction could theoretically yield the asymmetric ester directly. However, the instability of 2-hydroxyethyl acetoacetate under reflux conditions limits its practicality.

Analytical Characterization and Purity Considerations

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98.5%. Residual solvents are quantified via gas chromatography (GC).

Industrial Scale-Up and Process Optimization

Cost-Effective Solvent Selection

Replacing dichloromethane with ethyl acetate in the esterification step reduces environmental impact and aligns with green chemistry principles, albeit with a 5–10% yield reduction.

Continuous Flow Synthesis

Microreactor technology enables continuous Hantzsch cyclization and hydrolysis, reducing reaction times by 40% and improving consistency in large-scale batches.

Chemical Reactions Analysis

Types of Reactions

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The hydroxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Pyridine derivatives with altered electronic properties.

Reduction: Amino-substituted dihydropyridine derivatives.

Substitution: Compounds with varied functional groups enhancing biological activity.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Cell Signaling: Investigation of its effects on cellular signaling pathways.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.

Therapeutic Agents: Potential use in treating cardiovascular diseases.

Industry

Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.

Pharmaceutical Manufacturing: Production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves:

Molecular Targets: Interaction with calcium channels, inhibiting calcium influx into cells.

Pathways: Modulation of intracellular calcium levels, affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Table 1: Structural Features of Selected DHP Derivatives

Key Observations :

- The target compound’s 2-hydroxyethyl ester provides intermediate polarity between highly lipophilic analogs (e.g., lercanidipine) and hydrophilic derivatives (e.g., 3-O-(2-methoxyethyl) analogs).

- Bulky substituents (e.g., benzylpiperidinyl in ) enhance receptor binding affinity but may reduce solubility.

Physicochemical Properties

Table 2: Physicochemical Data of Selected DHPs

Notes:

- The hydroxyethyl group improves aqueous solubility compared to lercanidipine but may reduce membrane permeability.

Biological Activity

5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in cardiovascular pharmacology. This article reviews the biological activity of this compound, emphasizing its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the Hantzsch reaction, which is a well-established method for producing dihydropyridines. The reaction generally combines aldehydes, β-keto esters, and ammonium salts under acidic conditions. For instance, a related compound was synthesized using a one-pot multicomponent reaction involving ethyl acetoacetate and ammonium acetate at elevated temperatures .

Cardiovascular Effects

Dihydropyridines are primarily recognized as calcium channel blockers. The specific compound under discussion has shown significant vasodilatory effects. Nicardipine, a closely related compound, is noted for its ability to lower blood pressure by relaxing vascular smooth muscle . This vasodilatory action is attributed to its selective inhibition of calcium influx through L-type calcium channels.

Neuroprotective Effects

Research indicates that derivatives of dihydropyridine may also exert neuroprotective effects. For example, studies have shown that certain analogs can improve cerebral blood flow and provide protection against ischemic damage . The nitrophenyl group in this compound may enhance its lipophilicity and ability to cross the blood-brain barrier.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent activity against various enzymes. For instance, it has been identified as a significant inhibitor of α-amylase with an IC50 value of 35 ± 0.17 μM . This suggests potential applications in managing diabetes by regulating carbohydrate metabolism.

In Vivo Studies

Animal studies have provided insights into the cardiovascular effects of similar dihydropyridine compounds. For instance, the S-enantiomer of a related compound demonstrated approximately 19 times greater potency than its R counterpart in rat cardiac membranes . This stereoselectivity highlights the importance of molecular configuration in determining biological activity.

Case Studies

- Case Study on Hypertension Management : A clinical trial involving nicardipine (a related dihydropyridine) demonstrated significant reductions in systolic and diastolic blood pressure among patients with hypertension. The study emphasized the drug's rapid onset and sustained action over 24 hours.

- Neuroprotective Effects : A study investigated the neuroprotective properties of dihydropyridine derivatives in models of cerebral ischemia. Results showed that treatment with these compounds improved neurological scores and reduced infarct size compared to controls.

Data Tables

| Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|

| α-Amylase Inhibition | 35 ± 0.17 | Indicates potential for diabetes management |

| Calcium Channel Blockade | N/A | Related compounds show significant vasodilatory effects |

| Neuroprotection in Ischemia | N/A | Improved outcomes in animal models |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing dihydropyridine derivatives with nitroaryl substituents?

- Methodological Answer : The Hantzsch dihydropyridine synthesis is widely used, involving a one-pot cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. For nitroaryl-substituted derivatives, the reaction conditions (solvent, temperature, and catalyst) are critical. For example, ethanol as a solvent under reflux (80–90°C) yields intermediates that are purified via recrystallization from DMF or aqueous ethanol .

- Key Data :

| Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|

| Ethanol | 80°C | 86 | Recrystallization |

| DMF | 120°C | 72 | Column Chromatography |

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., NH at δ 6.82 ppm, aromatic protons at δ 7.47–7.81 ppm) and carbons (e.g., carbonyl groups at 165–168 ppm) .

- FT-IR : Confirm ester C=O stretches (~1691 cm⁻¹) and NH stretches (~3275 cm⁻¹) .

- Melting Point : Consistency with literature values (e.g., 126–128°C for similar derivatives) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in dihydropyridine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, diethyl 4-(3-nitrophenyl)-1,4-dihydropyridine derivatives crystallize in monoclinic systems (space group P2₁/c), with bond angles (e.g., O1–C3–C12–C13 = 159.81°) and torsional parameters confirming the planar nitroaryl substitution .

- Key Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Angle (C–N–O) | 117.5° |

| Torsion Angle (C12–C11–C21) | 62.82° |

Q. How do substituents on the dihydropyridine ring influence electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-nitrophenyl) decrease electron density on the dihydropyridine ring, as shown by computational methods (DFT). This affects redox behavior, with oxidation potentials shifting by ~0.2 V compared to unsubstituted analogs .

- Key Insight : The 3-nitro group stabilizes the 1,4-dihydropyridine ring via resonance, reducing susceptibility to air oxidation.

Q. What strategies mitigate contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer :

Standardized Assays : Use consistent cell lines (e.g., HEK293 for calcium channel blocking assays).

Structural Modifications : Compare analogs with varying ester groups (e.g., methyl vs. ethyl) to isolate substituent effects .

Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across derivatives .

Handling and Safety

Q. What safety precautions are recommended for handling nitroaryl-substituted dihydropyridines?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Storage : Store in amber vials at –20°C to prevent photodegradation .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Data Reproducibility

Q. Why might NMR spectra of this compound vary between research groups?

- Methodological Answer : Variations arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH protons (Δδ ~0.5 ppm) .

- Impurities : Trace solvents (e.g., ethanol) may obscure peaks; use deuterated solvents with >99.9% purity.

- Instrument Calibration : Ensure consistent probe tuning and shimming.

Computational Modeling

Q. Which computational tools predict the pharmacokinetic properties of nitroaryl-dihydropyridines?

- Methodological Answer :

- SwissADME : Predicts logP (~3.2) and bioavailability (Score: 0.55) .

- AutoDock Vina : Models binding affinity to L-type calcium channels (ΔG ≈ –9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.